4-((4-Bromophenyl)sulfonyl)benzoic acid
Description
4-((4-Bromophenyl)sulfonyl)benzoic acid (CAS: 126145-99-1) is a sulfone-containing aromatic compound characterized by a benzoic acid core substituted with a 4-bromophenylsulfonyl group at the para position. Its molecular formula is $ \text{C}{13}\text{H}{10}\text{BrNO}_4\text{S} $, with a molecular weight of 356.19 g/mol . The compound is synthesized via Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride, followed by oxidation and subsequent functionalization to yield derivatives such as acyl chlorides, oxazolones, and N-acylated amino acids .
For instance, its derivatives have demonstrated moderate antioxidant activity in DPPH assays (e.g., 16.75% inhibition for oxazolone derivative 6) and selective antimicrobial effects against Gram-positive bacteria like Enterococcus faecium .
Properties
Molecular Formula |
C13H9BrO4S |
|---|---|
Molecular Weight |
341.18 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H9BrO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) |
InChI Key |
CWKNLIOSCYHJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)benzoic acid typically involves the following steps:
Sulfonylation: The brominated phenyl compound undergoes sulfonylation, where a sulfonyl chloride reacts with the aromatic ring in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrocarbons or alcohols.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes . The compound’s sulfonyl group plays a crucial role in these interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid
- Structure : Replaces bromine with chlorine at the phenylsulfonyl group.
- Synthesis : Similar sulfonylation and oxidation steps but starting with chlorobenzene .
- Bioactivity : Derivatives show comparable antimicrobial profiles but slightly reduced antioxidant activity compared to bromine analogs. For example, chlorophenyl derivatives exhibit DPPH inhibition rates ~10–15%, lower than bromine-based compound 6 (16.75%) .
- Physicochemical Properties : Chlorine’s smaller atomic radius may enhance solubility in polar solvents compared to bromine analogs .
4-[(4-Methoxyphenyl)sulfonyl]benzoic Acid
- Structure : Substitutes bromine with a methoxy group (-OCH₃).
- Bioactivity : Methoxy derivatives often exhibit reduced antimicrobial potency but improved metabolic stability due to decreased electrophilicity .
- Applications : Used in designing prodrugs or conjugates for targeted delivery .
Functionalized Sulfonamide Derivatives
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (Compound 18 )
- Structure: Incorporates an acetylamino group and hydrazide moiety.
- Bioactivity : Demonstrates enhanced antitubercular activity (MIC < 1 µg/mL against M. tuberculosis), attributed to the hydrazide group’s ability to disrupt mycobacterial cell walls .
- Toxicity : Higher cytotoxicity (EC₅₀: 12 µg/mL in Daphnia magna) compared to the parent compound (EC₅₀: 25 µg/mL) .
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (Compound 12 )
- Structure: Combines methoxy and acetylamino substituents.
- Bioactivity : Reduced antitubercular activity (MIC: 4 µg/mL) compared to bromine analogs, highlighting the importance of halogen electronegativity in target binding .
Bioconjugates and Hybrid Molecules
(Z)-4-((2-Benzoyl-3-(4-bromophenyl)guanidino)methyl)benzoic Acid (GVL1)
- Structure : Bioconjugate of 4-((4-bromophenyl)sulfonyl)benzoic acid with antimicrobial peptides.
- Bioactivity : Exhibits 10-fold enhanced leishmanicidal activity (IC₅₀: 0.5 µM) compared to the parent compound, demonstrating the utility of sulfonyl groups in drug design .
Toxicity and Environmental Impact
- This compound : EC₅₀ (48 h) in Daphnia magna: 25 µg/mL, classified as moderately toxic .
- Chlorine Analogs : Higher EC₅₀ values (~40 µg/mL), suggesting lower environmental toxicity .
- Hydrazide Derivatives : Increased toxicity (EC₅₀: 12–18 µg/mL) due to reactive hydrazine moieties .
Data Tables
Table 1: Antioxidant Activity (DPPH Inhibition %)
Table 2: Comparative Toxicity (EC₅₀ in Daphnia magna)
| Compound | EC₅₀ (µg/mL) | Reference |
|---|---|---|
| 4-[(4-Bromophenyl)sulfonyl]benzoic acid | 25.0 | |
| Compound 18 (Hydrazide) | 12.0 | |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 40.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
